molecular formula C28H28N2O10S2 B15010771 Benzene-1,4-diyl bis[3-(morpholin-4-ylsulfonyl)benzoate]

Benzene-1,4-diyl bis[3-(morpholin-4-ylsulfonyl)benzoate]

Cat. No.: B15010771
M. Wt: 616.7 g/mol
InChI Key: ZJILHJXQAGRGFQ-UHFFFAOYSA-N
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Description

4-[3-(MORPHOLINE-4-SULFONYL)BENZOYLOXY]PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is a complex organic compound featuring morpholine and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(MORPHOLINE-4-SULFONYL)BENZOYLOXY]PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves the reaction of 3-(morpholine-4-sulfonyl)benzoyl chloride with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce sulfides.

Scientific Research Applications

4-[3-(MORPHOLINE-4-SULFONYL)BENZOYLOXY]PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(MORPHOLINE-4-SULFONYL)BENZOYLOXY]PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(MORPHOLINE-4-SULFONYL)BENZOYLOXY]PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is unique due to its dual morpholine-sulfonyl functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H28N2O10S2

Molecular Weight

616.7 g/mol

IUPAC Name

[4-(3-morpholin-4-ylsulfonylbenzoyl)oxyphenyl] 3-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C28H28N2O10S2/c31-27(21-3-1-5-25(19-21)41(33,34)29-11-15-37-16-12-29)39-23-7-9-24(10-8-23)40-28(32)22-4-2-6-26(20-22)42(35,36)30-13-17-38-18-14-30/h1-10,19-20H,11-18H2

InChI Key

ZJILHJXQAGRGFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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